

Physicochemical properties of 2-Methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1296310

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Methyl-1,3-thiazole-4-carboxylic Acid**

Introduction

2-Methyl-1,3-thiazole-4-carboxylic acid, with the CAS Number 35272-15-2, is a heterocyclic organic compound.[1][2] It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a methyl group and a carboxylic acid group. This molecule serves as a valuable building block in medicinal chemistry and materials science. Its derivatives have been explored for various pharmacological activities, including antifungal and antiviral properties.[3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The key physicochemical properties of **2-Methyl-1,3-thiazole-4-carboxylic acid** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ NO ₂ S	[2]
Molecular Weight	143.16 g/mol	[4]
Appearance	White to off-white solid	[4]
Melting Point	145 - 163 °C	[4]
Boiling Point	Decomposes before boiling	[4]
pKa	~3.7 (for the carboxylic acid group)	[4]
Solubility	Slightly soluble in water	[4]
SMILES String	Cc1nc(cs1)C(O)=O	
InChI Key	ZHDRDZMTEOIWSX-UHFFFAOYSA-N	

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific data. This section outlines the protocols for the synthesis of **2-Methyl-1,3-thiazole-4-carboxylic acid** and general methods for determining its key physicochemical properties.

Synthesis from Ethyl 2-methylthiazole-4-carboxylate

A common laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.

[1]

Materials:

- Ethyl 2-methylthiazole-4-carboxylate
- Tetrahydrofuran (THF)
- 10% (w/v) aqueous potassium hydroxide (KOH)

- 1 M hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄)
- Thin-layer chromatography (TLC) apparatus

Procedure:

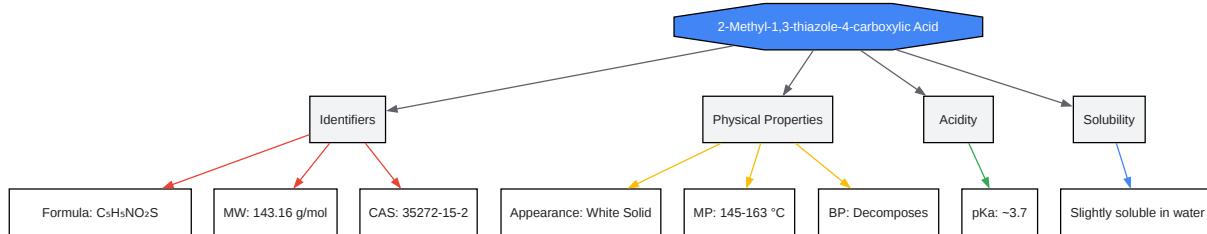
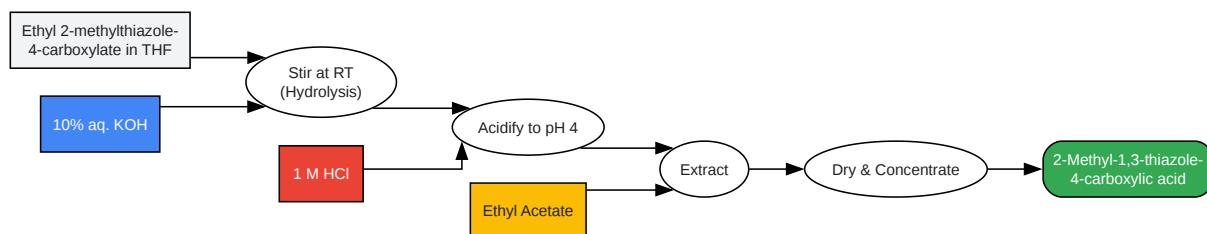
- Dissolution: Dissolve ethyl 2-methylthiazole-4-carboxylate in tetrahydrofuran (THF).[\[1\]](#)
- Hydrolysis: Add a 10% (w/v) aqueous solution of potassium hydroxide (KOH) to the reaction mixture.[\[1\]](#)
- Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[\[1\]](#)
- Acidification: Adjust the pH of the solution to 4 using 1 M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate or become extractable.[\[1\]](#)
- Extraction: Extract the aqueous solution with ethyl acetate (EtOAc).[\[1\]](#)
- Drying: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.[\[1\]](#)
- Isolation: Concentrate the organic phase under reduced pressure to yield the final product, **2-Methyl-1,3-thiazole-4-carboxylic acid**.[\[1\]](#)

General Protocol for Melting Point Determination

The melting point is a critical indicator of purity.

- Sample Preparation: A small, dry sample of the crystalline solid is packed into a capillary tube.

- Measurement: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated slowly (1-2 °C per minute) near the expected melting point.
- Observation: The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.



General Protocol for pKa Determination

The acid dissociation constant (pKa) is determined by acid-base titration.

- Sample Preparation: A precisely weighed amount of **2-Methyl-1,3-thiazole-4-carboxylic acid** is dissolved in a known volume of deionized water.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Monitoring: The pH of the solution is measured continuously using a calibrated pH meter as the titrant is added.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations

Diagrams are provided to visually represent the synthesis workflow and the key properties of the molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1,3-thiazole-4-carboxylic acid | 35272-15-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China | High-Quality Chemical Manufacturer [chemheterocycles.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-Methyl-1,3-thiazole-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296310#physicochemical-properties-of-2-methyl-1-3-thiazole-4-carboxylic-acid\]](https://www.benchchem.com/product/b1296310#physicochemical-properties-of-2-methyl-1-3-thiazole-4-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com